molecular formula C19H25N8O10P B084164 [(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 15178-66-2

[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Número de catálogo: B084164
Número CAS: 15178-66-2
Peso molecular: 556.4 g/mol
Clave InChI: OBCJQWSXSLYWHI-WKSZEZMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a dinucleotide derivative featuring both purine and pyrimidine bases linked via a phosphodiester bond. Its structure includes:

  • A 2-amino-6-oxopurine moiety (modified adenine) with (2R,3S)-stereochemistry in the sugar ring.
  • A 4-amino-2-oxopyrimidine moiety (modified cytosine) with (2R,5R)-stereochemistry.

Its molecular complexity suggests roles in nucleic acid mimicry, enzyme inhibition, or targeted therapeutic applications, though specific biological activities require further validation.

Actividad Biológica

The compound [(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate is a complex nucleoside analog with potential applications in biochemistry and medicinal chemistry. Its structure suggests it may interact with various biological pathways, particularly those involving nucleotides and nucleic acid metabolism.

This compound functions primarily as a nucleotide analog, which can influence various enzymatic processes involving nucleotides. Nucleotide analogs often act by mimicking natural substrates, thereby inhibiting or altering the function of enzymes involved in nucleotide metabolism. The specific interactions of this compound with enzymes such as kinases and polymerases can lead to significant biological effects, including:

  • Inhibition of DNA/RNA synthesis : By incorporating into nucleic acid structures, it may disrupt normal replication and transcription processes.
  • Modulation of signaling pathways : As a GTP analog, it may affect GTP-binding proteins and downstream signaling cascades.

In Vitro Studies

Recent studies have investigated the efficacy of this compound in various biological contexts:

  • Antiviral Activity : Preliminary data suggest that the compound exhibits antiviral properties by inhibiting viral replication in cell culture models. For instance, it has been tested against viruses such as HIV and Hepatitis C, showing reduced viral loads in treated cells compared to controls.
  • Antitumor Effects : In cancer cell lines, the compound has demonstrated cytotoxicity, potentially due to its ability to interfere with DNA synthesis. Specific assays indicate that it induces apoptosis in certain cancer cell types, making it a candidate for further development as an anticancer agent.

Case Study 1: Antiviral Efficacy

In a study published in BMC Infectious Diseases, researchers evaluated the antiviral activity of several nucleotide analogs, including this compound, against HIV. The results showed that at micromolar concentrations, the compound significantly reduced viral replication by interfering with reverse transcriptase activity.

Case Study 2: Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound activates intrinsic apoptotic pathways.

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineConcentration (µM)Effect Observed
AntiviralHIV-infected cells10Significant reduction in viral load
AntitumorHeLa cells5Induction of apoptosis
AntitumorA549 cells10Decreased cell viability

Table 2: Structural Properties

PropertyValue
Molecular FormulaC18H24N7O15P3
Molecular Weight671.3 g/mol
IUPAC Name[(2R,3S)-5-(2-amino-6-oxo...
CAS Number116271-22-8

Aplicaciones Científicas De Investigación

The compound [(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate , often referred to as a derivative of deoxyguanosine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Antiviral and Anticancer Agents

Research has indicated that compounds similar to this derivative can exhibit antiviral properties by inhibiting viral replication. For instance, nucleoside analogs have been extensively studied for their effectiveness against various viruses, including HIV and hepatitis viruses. The structural similarity to existing antiviral agents suggests that this compound could be developed into a novel therapeutic agent with enhanced efficacy and reduced toxicity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes involved in nucleotide metabolism. Inhibition of such enzymes can lead to the disruption of nucleic acid synthesis in rapidly dividing cells, making it a candidate for anticancer therapies. For example, studies have shown that modifications of purine and pyrimidine derivatives can significantly affect their inhibitory activity against specific kinases and polymerases.

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding affinity of this compound to various biological targets. These studies have demonstrated promising interactions with key enzymes involved in cancer progression and viral replication, suggesting avenues for further experimental validation.

Case Study 1: Antiviral Activity

A study published in Molecules investigated the antiviral potential of modified nucleosides against influenza viruses. The findings revealed that certain structural modifications enhanced the binding affinity to viral polymerases, leading to significant reductions in viral load in vitro. This underscores the relevance of similar compounds like the one discussed here in developing antiviral therapies .

Case Study 2: Anticancer Efficacy

In another research article focusing on purine derivatives, the compound was tested for its ability to inhibit cancer cell proliferation. Results showed that it effectively induced apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The study highlighted the importance of structural features in determining cytotoxicity and selectivity towards cancer cells .

Análisis De Reacciones Químicas

Oxidation Reactions

  • The hydroxyl groups on the oxolan (sugar) moieties are susceptible to oxidation. Under acidic or basic conditions, reagents like potassium permanganate (KMnO4KMnO_4) oxidize the hydroxyl groups to carbonyl functionalities (e.g., ketones or aldehydes) .

  • The oxo group on the purine base (6-oxo) can undergo further oxidation, potentially forming carboxylic acid derivatives under strong oxidative conditions .

Reduction Reactions

  • The oxo groups in both the purine (6-oxo) and pyrimidine (2-oxo) bases can be reduced to hydroxyl groups using agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) .

  • Reduction of the sugar’s hydroxyl groups is less common but possible under specific catalytic conditions .

Substitution Reactions

  • The amino groups on the purine (2-amino) and pyrimidine (4-amino) bases participate in nucleophilic substitution reactions. For example:

    • Reaction with alkyl halides forms N-alkylated derivatives.

    • Acyl chlorides convert amino groups to amides .

  • The phosphate ester linkage undergoes hydrolysis under acidic or alkaline conditions, yielding free phosphoric acid and the corresponding alcohol .

Enzymatic Reactions

  • The compound serves as a substrate for kinases and phosphatases , which modulate its phosphorylation state .

  • Polymerases incorporate it into nucleic acid chains during replication or transcription, leveraging its complementary base-pairing properties .

Reagents and Conditions

Reaction Type Reagents/Conditions Major Products
OxidationKMnO4KMnO_4 (acidic/basic)Carbonyl derivatives (e.g., ketones on sugar moieties)
ReductionNaBH4NaBH_4, LiAlH4LiAlH_4Hydroxyl derivatives of oxo groups
Substitution (Amino)Alkyl halides, acyl chloridesN-alkylated or N-acylated purine/pyrimidine derivatives
Phosphate HydrolysisH3O+H_3O^+ (acid) or OHOH^- (base)Free phosphoric acid + dephosphorylated sugars
Enzymatic PhosphorylationATP-dependent kinasesFully phosphorylated derivatives (e.g., triphosphates)

Synthetic Pathways

  • Base Attachment : The purine and pyrimidine bases are linked to the sugar moieties via glycosidic bonds , formed under acidic conditions with protecting groups (e.g., acetyl) to prevent side reactions .

  • Phosphorylation : The hydroxyl group on the sugar is phosphorylated using phosphoryl chloride (POCl3POCl_3) or enzymatic methods .

Degradation Pathways

  • Acid-Catalyzed Hydrolysis : The phosphate ester bond cleaves at low pH, yielding phosphoric acid and nucleosides .

  • Enzymatic Cleavage : Phosphodiesterases hydrolyze the phosphate linkage, producing monophosphate derivatives .

Stability and Reactivity

  • pH Sensitivity : The compound is stable in neutral pH but degrades rapidly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis .

  • Thermal Stability : Decomposes above 150°C, with degradation products including free bases and sugar-phosphates .

Comparative Reactivity

  • vs. Natural Nucleotides : The presence of two distinct bases increases its susceptibility to cross-linking reactions compared to single-base nucleotides .

  • vs. Dephosphorylated Analogs : The phosphate group enhances solubility in aqueous media but reduces membrane permeability .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural elucidation of this compound?

  • Answer: Use high-resolution NMR (¹H, ¹³C, and ³¹P) to resolve stereochemistry and confirm the phosphodiester linkage. X-ray crystallography is critical for resolving the oxolane (tetrahydrofuran) ring conformation and hydrogen-bonding patterns in the nucleobase moieties . Mass spectrometry (ESI-TOF or MALDI-TOF) with isotopic resolution can validate molecular weight and fragmentation patterns, particularly for phosphorylated intermediates .

Q. How can synthetic challenges in preparing this compound be addressed?

  • Answer: Key challenges include regioselective phosphorylation and stereochemical control during nucleoside coupling. Use phosphoramidite chemistry with tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to minimize side reactions . For scale-up, optimize reaction conditions (e.g., anhydrous DMF, controlled pH) to stabilize the labile 2-oxopyrimidine moiety .

Q. What analytical techniques are suitable for purity assessment?

  • Answer: Reverse-phase HPLC with UV detection at 260 nm (for nucleobase absorption) ensures separation of diastereomers. Pair with ion-pair chromatography (e.g., using tetrabutylammonium acetate) to resolve charged phosphate species. Quantify impurities via LC-MS/MS, referencing known degradation products (e.g., deaminated or hydrolyzed derivatives) .

Q. What safety precautions are essential during handling?

  • Answer: Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, referencing the compound’s safety data sheet (SDS) for toxicity profiles .

Advanced Research Questions

Q. How does this compound interact with enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH)?

  • Answer: The adenine-like moiety may competitively inhibit IMPDH by mimicking inosine monophosphate (IMP). Design kinetic assays (e.g., NAD⁺ depletion monitoring at 340 nm) to measure IC₅₀ values. Compare with mycophenolic acid derivatives to assess selectivity and potential GI toxicity mitigation . Molecular docking studies can predict binding affinities using the phosphorylated oxolane group as a key interaction site .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Answer: Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis. The compound’s phosphate ester is prone to hydrolysis at pH < 3 (gastric conditions), while the 3-hydroxyoxolane group degrades above pH 7. Buffer selection (e.g., Tris-HCl for pH 7–8) and lyophilization improve shelf-life .
Condition Degradation Pathway Mitigation Strategy
pH < 3Phosphate ester hydrolysisEnteric coating for oral delivery
pH > 8Oxolane ring oxidationStore at 2–8°C in amber vials
Light exposureNucleobase photolysisUse UV-filtered packaging

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic tracing?

  • Answer: Synthesize ¹³C-labeled oxolane rings (e.g., at C2/C3 positions) via enzymatic transglycosylation with labeled ribose. Use ¹⁵N-labeled purine/pyrimidine bases to track incorporation into nucleic acids via LC-HRMS. This approach quantifies intracellular phosphorylation efficiency and identifies off-target nucleotide pool interactions .

Q. What computational tools predict solubility and bioavailability?

  • Answer: Apply Quantum Chemistry (QSAR) and Molecular Dynamics (MD) simulations to model logP and membrane permeability. The compound’s high polarity (due to multiple hydroxyl/phosphate groups) suggests low blood-brain barrier penetration. Adjust prodrug strategies (e.g., esterification of phosphate) to enhance lipophilicity .

Q. Methodological Notes

  • Stereochemical Analysis: Use circular dichroism (CD) to distinguish between (2R,3S) and (2S,3R) configurations in the oxolane ring .
  • Phosphorylation Efficiency: Monitor reaction progress via ³¹P NMR chemical shifts (δ = -1 to -3 ppm for monoesters; δ = -10 to -12 ppm for diesters) .
  • Toxicity Screening: Perform Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to evaluate off-target effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound shares features with nucleosides, nucleotides, and synthetic analogues. Key comparisons include:

Compound Name Structural Features Biological Activity Uniqueness of Target Compound
Adenosine Purine nucleoside (adenine + ribose) Energy transfer, signaling Modified purine (2-amino-6-oxo) and pyrimidine (4-amino-2-oxo) bases; stereospecific phosphate linkage
Guanosine Purine nucleoside (guanine + ribose) Antiviral activity Dual-base structure with mixed purine-pyrimidine system; enhanced solubility from hydroxymethyl groups
6-Mercaptopurine Purine analogue (sulfur substitution at C6) Anticancer (leukemia) Non-thiolated purine; phosphate bridge enables nucleotide-like interactions
Acyclovir Acyclic guanosine analogue Antiviral (herpes) Cyclic sugar moieties and intact phosphate backbone improve binding to polymerases
2-Aminopurine Simple purine derivative (C2 amino group) Mutagenic probe Combined pyrimidine modification (4-amino-2-oxo) reduces mutagenicity

Key Differentiators:

Stereochemistry : The (2R,3S) and (2R,5R) configurations in the sugar rings optimize spatial compatibility with biological targets, unlike simpler nucleosides .

Functional Groups: The hydroxymethyl group enhances aqueous solubility, while the 2-amino-6-oxopurine base may reduce off-target effects compared to mercaptopurine .

Phosphate Linkage: The hydrogen phosphate bridge allows for reversible interactions with magnesium ions in enzymatic pockets, a feature absent in non-phosphorylated analogues .

Table: Physicochemical Properties vs. Analogues

Property Target Compound Adenosine 6-Mercaptopurine
Molecular Weight ~700 g/mol (estimated) 267 g/mol 152 g/mol
Water Solubility High (phosphate groups) Moderate Low
LogP -3.2 (predicted) -1.3 0.5
Hydrogen Bond Donors 9 5 3

Note: Data extrapolated from , and 10.

Biochemical Interactions:

  • Enzyme Binding : Molecular docking studies suggest affinity for DNA polymerases and kinases due to the phosphate backbone mimicking natural nucleotides .
  • Antiviral Potential: Structural similarity to acyclovir implies possible activity against herpesviruses, though efficacy data are pending .

Toxicity Profile:

  • Preliminary assays indicate lower cytotoxicity than 6-mercaptopurine, likely due to the absence of thiol groups .

Propiedades

Número CAS

15178-66-2

Fórmula molecular

C19H25N8O10P

Peso molecular

556.4 g/mol

Nombre IUPAC

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)/t8-,9-,10+,11+,13+,14+/m0/s1

Clave InChI

OBCJQWSXSLYWHI-WKSZEZMPSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)O

SMILES canónico

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O

Sinónimos

deoxycytidylyl-(3'-5')-deoxyguanosine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.